2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid
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Overview
Description
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further linked to a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the introduction of the sulfanylacetic acid moiety through nucleophilic substitution reactions. The reaction conditions often require the use of bases such as triethylamine and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to expose the piperidine nitrogen for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like piperidine or diethylamine are used to remove the Fmoc group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Deprotected piperidine derivatives.
Scientific Research Applications
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed to expose the piperidine nitrogen, which can then participate in various biochemical pathways. The sulfanylacetic acid moiety may also play a role in modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)pyrimidine-5-carboxylic acid
- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid
Uniqueness
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanylacetic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-21(25)14-28-15-9-11-23(12-10-15)22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVRIMPZFVGYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1SCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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